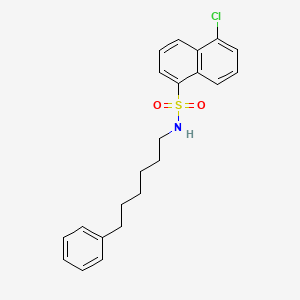

5-Chloro-N-(6-phenylhexyl)-1-naphthalenesulfonamide

描述

准备方法

合成路线与反应条件

SC-9的合成涉及5-氯-1-萘磺酰氯与6-苯基己胺的反应 . 反应通常在惰性气氛下,使用二氯甲烷或四氢呋喃等有机溶剂进行,以防止氧化。 反应混合物在室温或略微升高的温度下搅拌,直至反应完成 .

工业生产方法

SC-9的工业生产遵循类似的合成路线,但在更大的规模上进行。 该过程涉及使用大型反应器和对反应条件进行精确控制,以确保高产率和纯度。 然后使用重结晶或色谱等技术对产物进行提纯 .

化学反应分析

反应类型

SC-9会发生几种类型的化学反应,包括:

氧化: SC-9可以在强氧化剂存在下被氧化。

还原: 还原反应可以在使用还原剂的特定条件下发生。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化铝锂或硼氢化钠之类的还原剂。

主要形成的产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能产生亚砜或砜,而还原可以产生胺或醇 .

科学研究应用

Pharmaceutical Development

5-Chloro-N-(6-phenylhexyl)-1-naphthalenesulfonamide is utilized as a key intermediate in the synthesis of various pharmaceutical agents. Its role is particularly prominent in developing drugs that target specific biological pathways. Research has indicated that this compound acts as an activator of protein kinase C, which is crucial for various cellular functions and signaling pathways. By modulating this pathway, SC-9 can influence the development of drugs aimed at treating conditions related to protein kinase C dysregulation, such as cancer and cardiovascular diseases .

Biochemical Research

In biochemical studies, this compound has been employed to investigate enzyme inhibition and receptor binding. It has been shown to stimulate hexose transport activity in mouse fibroblasts, highlighting its potential as a tool for studying the molecular mechanisms underlying protein kinase C activity . Furthermore, it aids researchers in understanding complex biochemical interactions and pathways that are critical for cellular function.

Diagnostic Applications

The compound is also being explored for its potential in diagnostic applications. Its ability to enhance the detection of specific biochemical markers makes it a candidate for formulating diagnostic agents. This capability is particularly relevant in identifying diseases where protein kinase C plays a pivotal role . The specificity of SC-9 in binding to certain proteins could lead to advancements in early disease detection methodologies.

Material Science

In material science, this compound is being investigated for creating specialized materials with unique properties such as enhanced thermal stability and chemical resistance. These materials are valuable in various industrial processes where durability and performance under extreme conditions are required .

Environmental Monitoring

The compound has found applications in environmental monitoring through the development of sensors designed to detect pollutants. Its chemical properties allow it to interact with harmful substances effectively, providing accurate measurements essential for environmental protection efforts . This application underscores the compound's versatility beyond traditional laboratory settings.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound across different applications:

作用机制

SC-9通过在钙离子存在下激活蛋白激酶C来发挥其作用 . 蛋白激酶C是酶家族,在各种细胞过程中发挥着至关重要的作用,包括细胞生长、分化和凋亡。 SC-9与蛋白激酶C的调节域结合,导致其激活,随后磷酸化靶蛋白 .

相似化合物的比较

生物活性

5-Chloro-N-(6-phenylhexyl)-1-naphthalenesulfonamide, also known as SC-9, is a compound that has garnered attention for its biological activity, particularly in relation to protein kinase C (PKC) activation and various cellular functions. This article provides a detailed overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Protein Kinase C Activation

SC-9 acts as a potent activator of Ca2+-activated, phospholipid-dependent protein kinase (PKC). It mimics the action of phosphatidylserine, an endogenous factor necessary for PKC activation. The compound stimulates hexose transport activity in mouse fibroblasts, indicating its role in regulating cellular functions through PKC activation .

Calcium Dependency

The activation of myosin light chain phosphorylation by SC-9 is dependent on calcium ions. Kinetic studies show that the Km value for PKC activated by SC-9 is significantly lower than that of PKC activated by phosphatidylserine, suggesting a higher affinity for substrate myosin light chain . The Vmax value for SC-9 is also noted to be lower than that with phosphatidylserine, indicating differences in efficacy between these activators .

Research Findings and Case Studies

A variety of studies have explored the biological activity of SC-9 and its derivatives. Below is a summary table of key findings:

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

- In Vivo Studies : To assess the physiological relevance of SC-9's effects observed in vitro.

- Mechanistic Studies : To elucidate the detailed pathways through which SC-9 exerts its biological effects.

- Therapeutic Applications : Exploring the potential use of SC-9 and its analogs in treating metabolic disorders or cancers.

属性

IUPAC Name |

5-chloro-N-(6-phenylhexyl)naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClNO2S/c23-21-15-8-14-20-19(21)13-9-16-22(20)27(25,26)24-17-7-2-1-4-10-18-11-5-3-6-12-18/h3,5-6,8-9,11-16,24H,1-2,4,7,10,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXMTDYHFPRPLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCNS(=O)(=O)C2=CC=CC3=C2C=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70145437 | |

| Record name | N-(6-Phenylhexyl)-5-chloro-1-naphthalenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102649-78-5 | |

| Record name | N-(6-Phenylhexyl)-5-chloro-1-naphthalenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102649785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(6-Phenylhexyl)-5-chloro-1-naphthalenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。